

# Enhydrin Chlorohydrin: A Technical Guide to Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

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Disclaimer: Direct literature on "**enhydrin chlorohydrin**" is not readily available. This guide provides a comprehensive overview of the structural elucidation and characterization of the parent compound, enhydrin, a well-studied sesquiterpene lactone. It further details the general synthesis and characterization of chlorohydrins and proposes a hypothetical pathway for the formation and analysis of **enhydrin chlorohydrin** based on established chemical principles. This document is intended for researchers, scientists, and drug development professionals.

#### Introduction to Enhydrin

Enhydrin is a sesquiterpene lactone belonging to the germacranolide class, naturally occurring in plants of the Asteraceae family, such as Smallanthus sonchifolius (yacon).[1][2] It is recognized for its various biological activities, including potential anti-diabetic and trypanocidal effects.[2][3] The complex structure of enhydrin, featuring multiple stereocenters and functional groups, necessitates a multi-faceted approach for its structural elucidation and characterization.

## Structural Elucidation of Enhydrin

The definitive structure of enhydrin has been established through a combination of spectroscopic techniques and X-ray crystallography of its derivatives.

### **Spectroscopic Data**

A summary of the key spectroscopic data for enhydrin is presented below.



Table 1: Physicochemical and Spectroscopic Properties of Enhydrin

| Property          | Value   |
|-------------------|---|
| Molecular Formula | C23H28O10[1][4]   |
| Molecular Weight  | 464.5 g/mol [1][4]  |
| IUPAC Name        | methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate[4] |
| CAS Number        | 33880-85-2[4]   |

Note: Detailed NMR (¹H, ¹³C), Mass Spectrometry, IR, and UV-Vis data would be compiled from specific literature sources in a complete whitepaper. For the purpose of this response, a general overview is provided.

#### X-Ray Crystallography

While direct X-ray crystallography data for enhydrin may be limited, the structure of its bromohydrin derivative has been determined by this method.[5] This analysis confirmed the cis stereochemistry at the C-1-C-10 double bond and the trans configuration of the epoxide ring at positions C-4,C-5.[5] This information is crucial for deducing the absolute stereochemistry of the parent molecule.

# Characterization of Enhydrin Isolation and Purification

Enhydrin is typically isolated from the leaves of Smallanthus sonchifolius.[6] A general experimental protocol for its extraction and purification is as follows:

Experimental Protocol: Isolation of Enhydrin

Extraction: Dried and powdered leaves of S. sonchifolius are macerated with 70% ethanol.



- Solvent Partitioning: The resulting extract is concentrated and partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.
- Chromatography: The organic phase is subjected to column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate.
- Crystallization: Fractions containing enhydrin are pooled, and the compound is purified by recrystallization or through techniques like freeze crystallization.[6]
- Purity Assessment: The purity of the isolated enhydrin is assessed by High-Performance Liquid Chromatography (HPLC).[6]

#### **Biological Activity**

Enhydrin has demonstrated a range of biological activities, which are summarized in the table below.

Table 2: Reported Biological Activities of Enhydrin

| Activity          | Target/Organism                       | Key Findings   |
|-------------------|---------------------------------------|--|
| Anti-diabetic     | Dipeptidyl peptidase 4 (DPP-4) enzyme | Inhibits DPP-4 activity, a mechanism relevant to glucose metabolism.[2]        |
| Trypanocidal      | Trypanosoma cruzi                     | Active against epimastigotes, amastigotes, and trypomastigotes of T. cruzi.[3] |
| Antibacterial     | Staphylococcus aureus                 | A mixture of enhydrin and uvedalin showed activity against S. aureus.[7]       |
| Anti-inflammatory | Nuclear factor kappa-B (NF-kB)        | Inhibits NF-kB, which is involved in inflammatory processes.[2]                |

# **Chlorohydrins: Synthesis and Characterization**



Chlorohydrins are a class of organic compounds containing both a chlorine atom and a hydroxyl group on adjacent carbon atoms. They are versatile intermediates in organic synthesis.

### **General Synthesis of Chlorohydrins**

Chlorohydrins can be synthesized through several methods, with the reaction of an alkene with a source of hypochlorous acid being a common approach.

Experimental Protocol: General Synthesis of a Chlorohydrin from an Alkene

- Reagent Preparation: A concentrated aqueous solution of hypochlorous acid (HOCl) is prepared, ensuring it is substantially free of chloride and chlorate ions.[8]
- Reaction Setup: The alkene is dissolved in an appropriate solvent system, which can be an essentially aqueous medium.[8]
- Addition Reaction: The hypochlorous acid solution is added to the alkene solution under controlled temperature conditions. The reaction proceeds via electrophilic addition.
- Workup: After the reaction is complete, the mixture is worked up by extraction with an organic solvent.
- Purification: The crude chlorohydrin is purified by column chromatography or distillation.

General Workflow for Chlorohydrin Synthesis

### **Enhydrin Chlorohydrin: A Hypothetical Approach**

Given the presence of a reactive double bond in the structure of enhydrin, it is plausible to synthesize its chlorohydrin derivative.

#### **Proposed Synthesis**

The formation of **enhydrin chlorohydrin** would likely proceed via the reaction of enhydrin with hypochlorous acid across the C7-C8 double bond. The regioselectivity of this reaction would be of key interest.



Hypothetical Synthesis of Enhydrin Chlorohydrin

## **Proposed Structural Elucidation and Characterization**

The structural elucidation of the putative **enhydrin chlorohydrin** would follow a similar workflow to that of the parent compound.

Table 3: Proposed Analytical Workflow for Enhydrin Chlorohydrin

| Technique                    | Purpose   | Expected Observations  |
|------------------------------|---|--|
| Mass Spectrometry            | Determine molecular weight and formula.             | An increase in mass corresponding to the addition of HCIO.   |
| <sup>1</sup> H NMR           | Identify protons and their connectivity.            | Disappearance of vinylic proton signals and appearance of new signals for protons on carbon-bearing CI and OH groups.          |
| <sup>13</sup> C NMR          | Determine the carbon skeleton.                      | Disappearance of sp <sup>2</sup> carbon signals and appearance of new sp <sup>3</sup> signals for carbons bonded to CI and OH. |
| 2D NMR (COSY, HSQC,<br>HMBC) | Establish detailed connectivity and assign signals. | Correlation signals will confirm the positions of the newly introduced CI and OH groups.                                       |
| IR Spectroscopy              | Identify functional groups.                         | Appearance of a broad O-H stretching band and a C-Cl stretching band.  |
| X-Ray Crystallography        | Determine the absolute stereochemistry.             | Would provide the definitive 3D structure and stereochemistry of the new chiral centers.                                       |

Logical Flow for Structural Elucidation



#### Conclusion

While "enhydrin chlorohydrin" is not a known compound in the existing literature, this guide provides a comprehensive framework for its potential synthesis, structural elucidation, and characterization. By leveraging the extensive knowledge of its parent compound, enhydrin, and the well-established chemistry of chlorohydrins, researchers can design experiments to create and analyze this novel derivative. The detailed protocols and analytical workflows presented herein offer a solid foundation for such scientific endeavors, which could lead to new compounds with potentially interesting biological activities.

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- To cite this document: BenchChem. [Enhydrin Chlorohydrin: A Technical Guide to Structural Elucidation and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15596074#enhydrin-chlorohydrin-structural-elucidation-and-characterization]



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